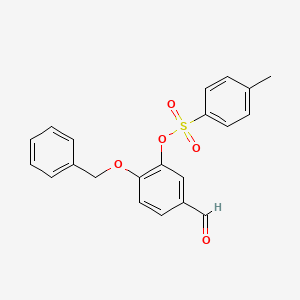
4-(ベンジルオキシ)-3-ヒドロキシベンズアルデヒド p-トルエンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S. It has a complex structure that includes a benzaldehyde group, a sulfonyl group, and a phenylmethoxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.43. Other physical and chemical properties such as its refractive index, density, and exact mass would need to be determined experimentally .科学的研究の応用
脱窒素のための深共晶溶媒(DES)における使用
深共晶溶媒(DES)は、従来の有機溶媒やイオン液体に代わるものとして開発されたグリーン溶媒であり、燃料油から窒素化合物を抽出するために使用されます。 p-トルエンスルホン酸(PTSA)をベースとするDESは、関連する化合物であり、抽出/分離のための新しい溶媒クラスであり、まだ調査中です .
フィッシャー・スペイアーエステル化における触媒
この化合物は、フィッシャー・スペイアーエステル化反応の触媒として使用される可能性があります。 この反応は、インサイチュー水形成を伴い、平衡を正方向にシフトさせるために、その後の共沸蒸留による分離が必要です .
O-ベンジル-l-アミノ酸の合成
この化合物は、O-ベンジル-l-アミノ酸の合成に使用できます。 これらのアミノ酸は、しばしば脱保護せずに保持され、医薬ペプチド系を構成します .
遺伝毒性不純物の定量
この化合物は、医薬品の有効成分(API)中の遺伝毒性不純物であるp-トルエンスルホネートの正確で信頼性の高い定量に使用される可能性があります .
Safety and Hazards
特性
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBPSFKUQJRRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

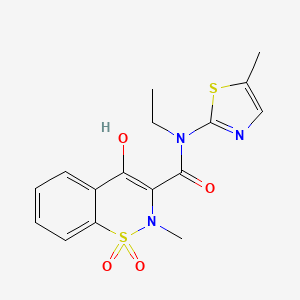
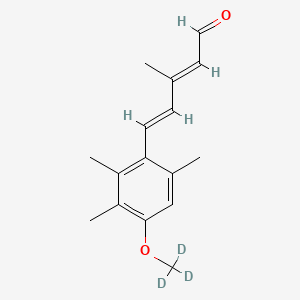
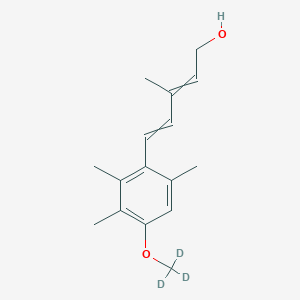
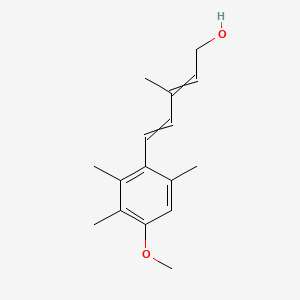
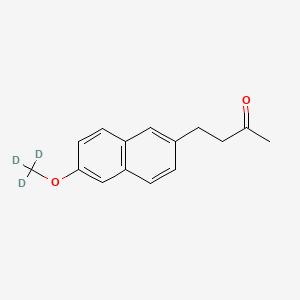
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
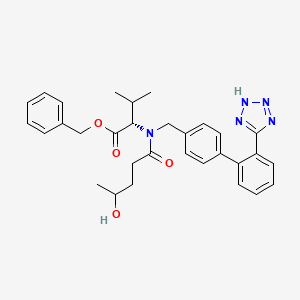
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
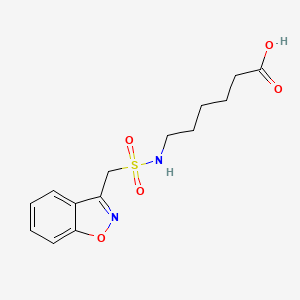

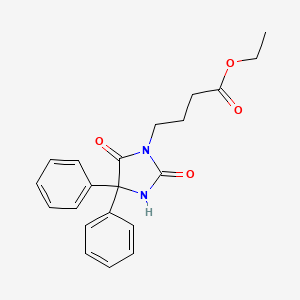
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
